2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 883230-92-0
VCID: VC2913489
InChI: InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
SMILES: CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F
Molecular Formula: C9H6BrFN2O
Molecular Weight: 257.06 g/mol

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole

CAS No.: 883230-92-0

Cat. No.: VC2913489

Molecular Formula: C9H6BrFN2O

Molecular Weight: 257.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole - 883230-92-0

Specification

CAS No. 883230-92-0
Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
IUPAC Name 2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
Standard InChI Key CFUPNVDSCPVKTG-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F
Canonical SMILES CC1=NN=C(O1)C2=C(C=C(C=C2)Br)F

Introduction

Fundamental Characteristics

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a complex organic compound characterized by a central 1,3,4-oxadiazole ring with specific substitutions. The compound has a unique structure featuring a 1,3,4-oxadiazole heterocyclic core connected to a 4-bromo-2-fluorophenyl group at position 2 and a methyl group at position 5. This specific arrangement of functional groups contributes to its distinct chemical properties and potential biological activities. The oxadiazole ring system itself is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which creates a unique electronic distribution that influences the compound's reactivity patterns and binding characteristics with biological targets.

The compound belongs to the broader class of oxadiazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. The 1,3,4-oxadiazole scaffold in particular has been widely explored for its therapeutic potential across various disease areas. The presence of both bromine and fluorine substituents on the phenyl ring adds complexity to its structure and modifies its physicochemical properties in ways that can enhance drug-like characteristics such as membrane permeability and metabolic stability.

Basic Identification Data

The compound is recognized by several standard identifiers that facilitate its categorization in chemical databases and literature:

ParameterValue
CAS Number883230-92-0
Molecular FormulaC₉H₆BrFN₂O
Molecular Weight257.06 g/mol
IUPAC Name2-(4-bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
MDL NumberMFCD12091876
PubChem CID43617322

This data establishes the fundamental chemical identity of the compound and provides the basis for further exploration of its properties and applications .

Physical and Chemical Properties

2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole typically appears as a powder at room temperature. Its molecular structure confers specific physicochemical properties that influence its behavior in various environments and reactions. The presence of both bromine and fluorine atoms in the molecule significantly affects its electronic distribution, polarity, and reactivity .

Structural Identifiers

For precise structural representation, several standardized chemical identifiers are used:

Identifier TypeValue
Standard InChIInChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3
InChI KeyCFUPNVDSCPVKTG-UHFFFAOYSA-N
SMILESCC1=NN=C(O1)C2=C(C=C(C=C2)Br)F
Canonical SMILESCC1=NN=C(O1)C2=C(C=C(C=C2)Br)F

These identifiers enable unambiguous representation of the compound's structure in chemical databases and computational chemistry applications, facilitating structure-based searches and analyses .

Chemical Reactivity

The chemical reactivity of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is influenced by several structural features:

  • The 1,3,4-oxadiazole ring system provides sites for hydrogen bonding and coordination with biological targets.

  • The bromine atom at the para position of the phenyl ring can participate in halogen bonding interactions.

  • The fluorine atom at the ortho position contributes to the electronic properties of the molecule and can influence its conformational preferences.

  • The methyl group at position 5 of the oxadiazole ring affects the electron density distribution within the heterocyclic system.

These structural elements collectively determine the compound's reactivity patterns in chemical transformations and its interaction profiles with biological macromolecules.

Synthesis and Preparation Methods

Several synthetic routes have been established for the preparation of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, with varying efficiency and complexity. The synthesis typically involves multiple steps, starting from appropriate precursors containing the required substitution patterns.

Alternative Synthetic Methods

Alternative approaches to synthesizing 1,3,4-oxadiazole derivatives include:

  • Reaction of hydrazides with carboxylic acids under dehydrating conditions.

  • Oxidative cyclization of acylhydrazones using various oxidizing agents.

  • Microwave-assisted synthesis for more rapid reaction completion.

These methods may be adapted for the synthesis of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole with appropriate modifications to accommodate the specific substitution pattern required .

Structural FeaturePotential Impact on Activity
1,3,4-Oxadiazole coreProvides rigidity and specific binding geometry with biological targets
Bromine at para positionMay enhance binding affinity through halogen bonding
Fluorine at ortho positionCan improve metabolic stability and membrane permeability
Methyl substitution on oxadiazoleAffects electronic properties and lipophilicity

These structure-activity relationships suggest that 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole may possess unique pharmacological profiles that could be exploited in drug discovery efforts .

Comparison with Related Compounds

To better understand the unique properties of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole, it is valuable to compare it with structurally related compounds, including isomers with different substitution patterns and analogs with modified functional groups.

Structural Isomers

Several structural isomers of the target compound have been reported in the literature, each with potentially distinct properties:

CompoundKey Structural DifferenceCAS Number
2-(2-Bromo-4-fluorophenyl)-5-methyl-1,3,4-oxadiazoleReversed positions of Br and F on the phenyl ring1157100-66-7
5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazoleDifferent oxadiazole isomer (1,2,4 instead of 1,3,4)845306-17-4
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazoleLacks the fluorine substituent41421-03-8

Comparative Properties

The different substitution patterns among these related compounds result in distinct electronic distributions, which influence their chemical reactivity and biological activities:

These comparative analyses highlight the importance of precise structural features in determining the properties and potential applications of 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole and its structural relatives.

Current Research and Future Perspectives

Research on 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole and related compounds continues to evolve, with emerging applications in various fields and ongoing investigations into their biological activities and synthetic methodologies.

Recent Developments

Recent studies on oxadiazole derivatives have shown promising results in several areas:

  • Development of selective CB2 ligands using 1,3,4-oxadiazole scaffolds, which could have applications in pain management and inflammatory conditions

  • Investigation of antimicrobial properties against drug-resistant bacterial strains

  • Exploration of anticancer activities through specific cellular mechanisms

  • Application in material science as components of functional materials

These research directions suggest that 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole may have unexplored potential in these and other applications.

Research Gaps and Future Directions

Despite the progress made in understanding oxadiazole derivatives, several research gaps remain for 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole:

  • Comprehensive evaluation of its biological activities across different therapeutic areas

  • Detailed structure-activity relationship studies to optimize its properties for specific applications

  • Development of more efficient and scalable synthetic routes

  • Investigation of potential synergistic effects when combined with other bioactive compounds

  • Exploration of its physicochemical properties for material science applications

Addressing these research gaps could unlock new applications for this compound and enhance our understanding of its fundamental properties and behavior.

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